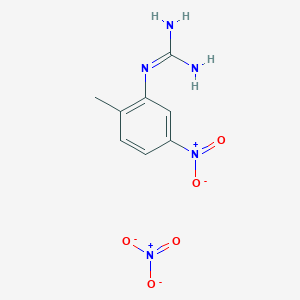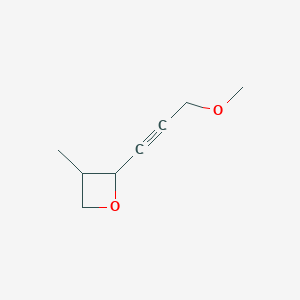
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of an alkyne group, an epoxy group, and a methoxy group, making it a versatile compound in organic synthesis and various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) typically involves multiple steps:
Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through dehydrohalogenation of a suitable precursor.
Epoxidation: The alkyne is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Methanol, sodium methoxide, various nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines
Applications De Recherche Scientifique
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyne, 5-methyl-: Similar structure but lacks the epoxy and methoxy groups.
2-Hexyne, 4-methyl-: Similar structure but lacks the epoxy and methoxy groups.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(3-methoxyprop-1-ynyl)-3-methyloxetane |
InChI |
InChI=1S/C8H12O2/c1-7-6-10-8(7)4-3-5-9-2/h7-8H,5-6H2,1-2H3 |
Clé InChI |
KUCXMJJFKRRAEY-UHFFFAOYSA-N |
SMILES canonique |
CC1COC1C#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
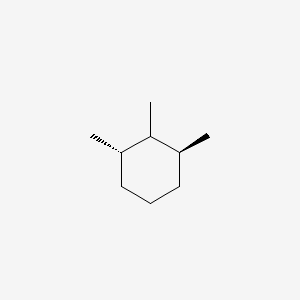
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
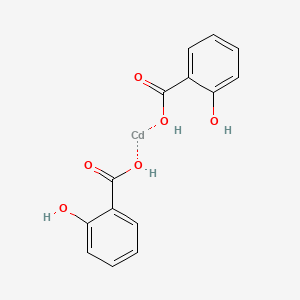
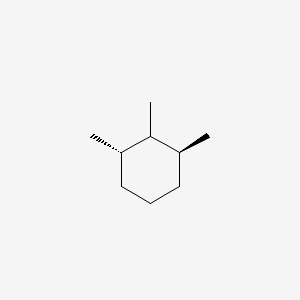
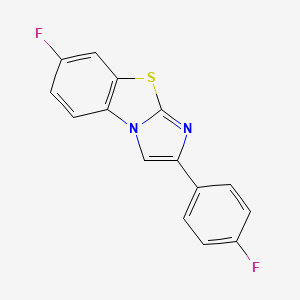
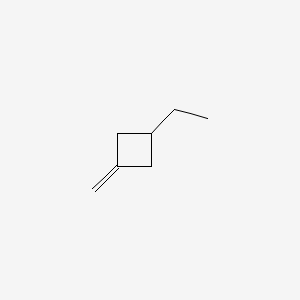
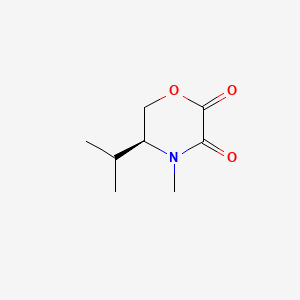
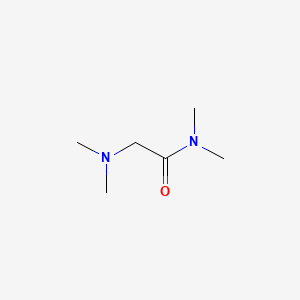
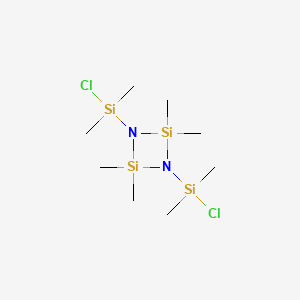
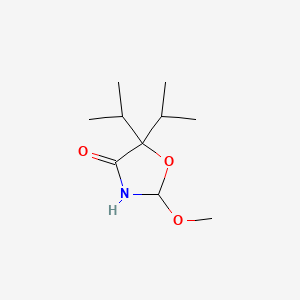
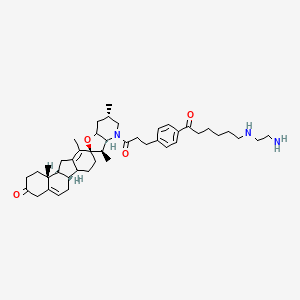
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
